molecular formula C10H10N2O2 B6240292 methyl 5-methyl-1H-indazole-6-carboxylate CAS No. 1378594-30-9

methyl 5-methyl-1H-indazole-6-carboxylate

Cat. No.: B6240292
CAS No.: 1378594-30-9
M. Wt: 190.2
InChI Key:
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Description

Methyl 5-methyl-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1H-indazole-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole with methyl formate in the presence of a catalyst such as sulfuric acid or a gaseous base . The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth . The exact mechanism depends on the specific structure of the derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to other indazole derivatives .

Properties

CAS No.

1378594-30-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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